MT-802

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

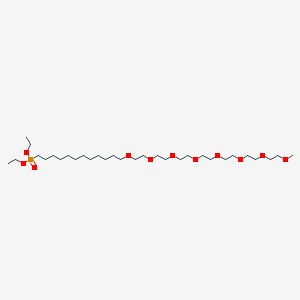

MT-802 is a potent proteolysis-targeting chimera (PROTAC) compound that induces the degradation of Bruton’s tyrosine kinase (BTK). It recruits BTK to the cereblon E3 ubiquitin ligase complex, triggering BTK ubiquitination and subsequent degradation via the proteasome. This compound has shown potential for treating chronic lymphocytic leukemia (CLL), particularly in cases with the C481S mutation .

Aplicaciones Científicas De Investigación

MT-802 has several scientific research applications, including:

Cancer therapy: This compound has shown potential for treating chronic lymphocytic leukemia (CLL), particularly in cases with the C481S mutation.

Protein degradation studies:

Drug discovery: This compound serves as a model compound for the development of new PROTACs targeting other disease-related proteins.

Mecanismo De Acción

Target of Action

MT-802 is a Proteolysis-Targeting Chimera (PROTAC) that primarily targets Bruton’s Tyrosine Kinase (BTK) . BTK is a critical upstream regulator of nuclear factor-κB (NF-κB) activation . It plays a significant role in the B-cell receptor signaling cascade, contributing to the growth and survival of B-cell lymphoma or leukemia . Therefore, BTK has been identified as an effective therapeutic target for the treatment of acute or chronic inflammatory diseases .

Mode of Action

This compound operates by binding to its target, BTK, and inducing its degradation . The compound achieves this by hijacking the cellular protein destruction machinery . It exhibits equivalent activity against both wild-type and C481S BTK . The targeting ligand found in this compound is a derivative of ibrutinib that discards the acrylamide and its covalent binding liability .

Biochemical Pathways

This compound affects the B-cell receptor signaling pathway by degrading BTK . This leads to the inactivation of the PI3K/AKT pathway , which is crucial for cell survival and proliferation. By degrading BTK, this compound can disrupt these pathways and their downstream effects, potentially inhibiting the growth and survival of B-cell lymphoma or leukemia .

Pharmacokinetics

These properties are critical for a drug’s bioavailability and effectiveness .

Result of Action

The primary result of this compound’s action is the degradation of BTK . In Namalwa cells, this compound degrades BTK with a DC50 of 9.1 nM and achieves > 99% degradation at 250 nM . This degradation of BTK can lead to the disruption of the B-cell receptor signaling pathway and the inactivation of the PI3K/AKT pathway , potentially inhibiting the growth and survival of B-cell lymphoma or leukemia .

Action Environment

The action of this compound, like other Proteolysis-Targeting Chimeras, can be influenced by various environmental factors. It’s worth noting that the effectiveness of such compounds can be influenced by factors such as the presence of specific E3 ligases, the stability of the target protein, and the presence of competing endogenous ligands .

Análisis Bioquímico

Biochemical Properties

MT-802 plays a significant role in biochemical reactions by interacting with BTK, a crucial enzyme in the B cell receptor signaling pathway . The nature of these interactions involves the degradation of BTK, which is achieved through the Cereblon ligand present in this compound .

Cellular Effects

This compound influences cell function by degrading BTK, thereby affecting cell signaling pathways . This degradation process can impact gene expression and cellular metabolism, particularly in cells affected by CLL .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with BTK . It binds to BTK, leading to its degradation . This process can result in changes in gene expression and potentially inhibit the progression of diseases like CLL .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown consistent effects over time . It maintains its stability and continues to degrade BTK effectively . Long-term effects on cellular function, such as changes in gene expression and cellular metabolism, have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the B cell receptor signaling pathway through its interaction with BTK . It does not directly interact with metabolic enzymes or cofactors, but its degradation of BTK can indirectly affect metabolic flux or metabolite levels .

Métodos De Preparación

MT-802 is synthesized using a combination of chemical reactions that involve the coupling of a BTK inhibitor with a cereblon ligand. The synthetic route typically involves the following steps:

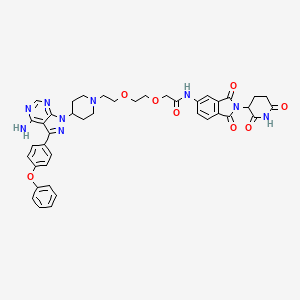

Synthesis of the BTK inhibitor: The BTK inhibitor used in this compound is a derivative of ibrutinib, which is synthesized through a series of chemical reactions involving the formation of a pyrimidine ring and subsequent functionalization.

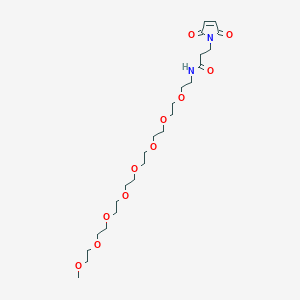

Synthesis of the cereblon ligand: The cereblon ligand is derived from pomalidomide, which is synthesized through a series of reactions involving the formation of a phthalimide ring and subsequent functionalization.

Coupling of the BTK inhibitor and cereblon ligand: The final step involves coupling the BTK inhibitor and cereblon ligand through a linker, forming the PROTAC compound this compound.

Análisis De Reacciones Químicas

MT-802 undergoes several types of chemical reactions, including:

Ubiquitination: This compound recruits BTK to the cereblon E3 ubiquitin ligase complex, leading to the ubiquitination of BTK.

Proteasomal degradation: The ubiquitinated BTK is then recognized by the proteasome and degraded.

Common reagents and conditions used in these reactions include:

BTK inhibitor: Ibrutinib derivative.

Cereblon ligand: Pomalidomide derivative.

Linker: A chemical linker that connects the BTK inhibitor and cereblon ligand.

The major product formed from these reactions is the degraded BTK protein .

Comparación Con Compuestos Similares

MT-802 is unique compared to other similar compounds due to its high selectivity and potency in degrading BTK, particularly in C481S mutant CLL. Similar compounds include:

Ibrutinib: A BTK inhibitor that does not induce degradation of BTK.

SJF-6625: Another PROTAC targeting BTK, but with different selectivity and potency profiles.

DD-04-015: A CRBN-recruiting BTK degrader with a reversible binding mode.

This compound stands out due to its ability to degrade both wild-type and C481S mutant BTK with high efficiency .

Propiedades

IUPAC Name |

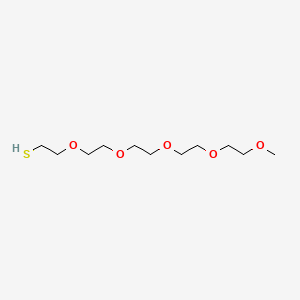

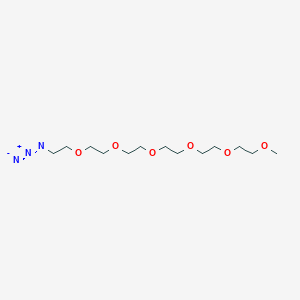

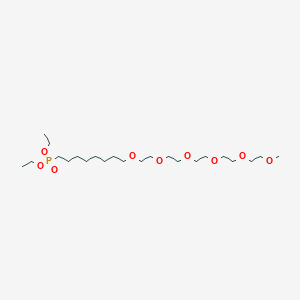

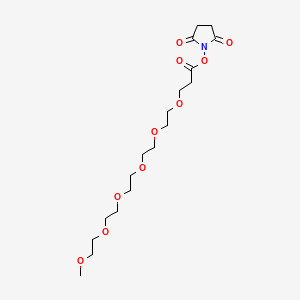

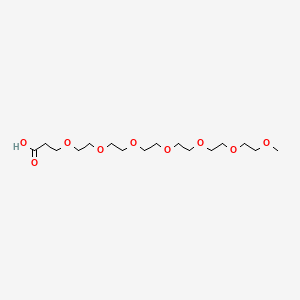

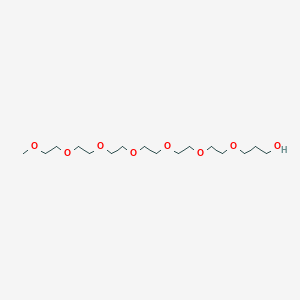

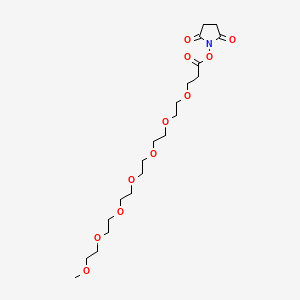

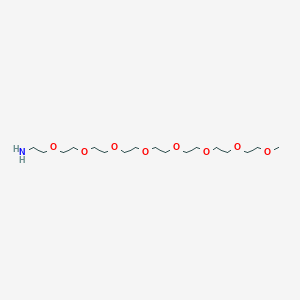

2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H41N9O8/c42-37-35-36(25-6-9-29(10-7-25)58-28-4-2-1-3-5-28)47-50(38(35)44-24-43-37)27-14-16-48(17-15-27)18-19-56-20-21-57-23-34(52)45-26-8-11-30-31(22-26)41(55)49(40(30)54)32-12-13-33(51)46-39(32)53/h1-11,22,24,27,32H,12-21,23H2,(H,45,52)(H2,42,43,44)(H,46,51,53) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTLGUJXIKEZCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COCCOCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H41N9O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.